Allosteric Malate Dehydrogenase Binding: 4DT Engages the Oligomeric Interface While Non-Fluorinated Analog 4PA Shows No Detectable Binding
In a differential STD-NMR fragment screen against PfMDH, 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) was identified as a binder to the oligomeric interface, whereas 4-phenylthiazol-2-amine (4PA) showed no detectable binding (below the STD-NMR detection threshold) [1]. Orthogonal validation by microscale thermophoresis (MST) confirmed 4DT binding with a Kd of 99.0 ± 1.7 μM against PfMDH [1]. X-ray crystallography (PDB 6R8G, 2.1 Å) further revealed that 4DT occupies the AC/BD interface >30 Å from the active site, impacting active-site loop formation through an allosteric mechanism [1].
| Evidence Dimension | Allosteric binding affinity to PfMDH |
|---|---|
| Target Compound Data | Kd = 99.0 ± 1.7 μM (MST); STD-NMR binding detected; co-crystal structure solved at 2.1 Å (PDB 6R8G) |
| Comparator Or Baseline | 4-phenylthiazol-2-amine (4PA): no detectable STD-NMR binding; no co-crystal structure |
| Quantified Difference | Qualitative bind vs. non-bind; Kd measurable vs. below detection limit |
| Conditions | PfMDH, STD-NMR fragment screen (1500 fragments), MST assay (50 nM PfMDH, 4DT concentration range from 240 nM), X-ray crystallography (2.5 mM 4DT soak, 0.5 mM NADH) |
Why This Matters
The presence of the 3,4-difluoro substitution is essential for engaging the allosteric MDH pocket; researchers seeking allosteric MDH modulation must select this specific analog, not the non-fluorinated or mono-fluorinated variants.
- [1] Lunev, S., et al. A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity. Communications Biology, 4, 949 (2021). DOI: 10.1038/s42003-021-02442-1. PDB: 6R8G. View Source
